Bis(hydroxymethyl)maleic anhydride

Description

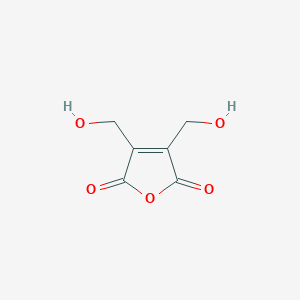

Structure

2D Structure

Properties

Molecular Formula |

C6H6O5 |

|---|---|

Molecular Weight |

158.11 g/mol |

IUPAC Name |

3,4-bis(hydroxymethyl)furan-2,5-dione |

InChI |

InChI=1S/C6H6O5/c7-1-3-4(2-8)6(10)11-5(3)9/h7-8H,1-2H2 |

InChI Key |

ZZYCDYRTIFFTPI-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=C(C(=O)OC1=O)CO)O |

Origin of Product |

United States |

Mechanistic Investigations of Bis Hydroxymethyl Maleic Anhydride Reactivity

Anhydride (B1165640) Ring-Opening Reactions

The reactivity of the anhydride ring in bis(hydroxymethyl)maleic anhydride is a key aspect of its chemistry, allowing for a variety of transformations. The electron-withdrawing nature of the carbonyl groups makes the anhydride susceptible to nucleophilic attack, leading to ring-opening. This section explores the mechanistic details of these reactions, including hydrolysis, alcoholysis, and aminolysis.

The hydrolysis of maleic anhydride and its derivatives, including this compound, is a well-documented process that leads to the formation of the corresponding dicarboxylic acid. zbaqchem.comqiboch.com This reaction is reversible and can be catalyzed by acids or bases. zbaqchem.com The process begins with the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring. This is followed by a proton transfer, resulting in the formation of the dicarboxylic acid. qiboch.com

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. zbaqchem.com In the presence of water, maleic anhydride can slowly hydrolyze to form maleic acid. rsc.org This transformation becomes more rapid at temperatures above 66°C. rsc.org The hydrolysis reaction is exothermic, releasing heat. qiboch.com

| Parameter | Value/Observation | Reference |

| Reaction Type | Hydrolysis | zbaqchem.comqiboch.com |

| Product | Maleic Acid | zbaqchem.comqiboch.com |

| Mechanism | Nucleophilic addition followed by proton transfer | qiboch.com |

| Catalysis | Acid or base catalyzed | zbaqchem.com |

| Temperature Effect | Rate increases with temperature | rsc.org |

| Enthalpy Change | Exothermic | qiboch.com |

Interactive Data Table: Hydrolysis of Maleic Anhydride

Beyond hydrolysis, the anhydride ring of this compound readily reacts with other nucleophiles such as alcohols and amines. Alcoholysis, the reaction with an alcohol, results in the formation of a monoester, also known as a half-ester. This occurs through a similar nucleophilic acyl substitution mechanism where the alcohol attacks a carbonyl carbon. This reaction is a common method for modifying the properties of the molecule. core.ac.ukresearch-solution.com

Aminolysis, the reaction with an amine, yields a maleamic acid. research-solution.comsci-hub.box The kinetics and mechanism of the aminolysis of maleic anhydride have been studied in detail. The reaction rates are dependent on the basicity of the amine, with more basic amines reacting faster. sci-hub.box The reaction proceeds through a zwitterionic tetrahedral intermediate. For less basic amines, the rate-determining step is the proton transfer within this intermediate. For more basic amines, the formation of the tetrahedral intermediate itself becomes the rate-determining step. sci-hub.box

| Reaction | Nucleophile | Product | Key Findings | Reference |

| Alcoholysis | Alcohol | Half-ester | Proceeds via nucleophilic acyl substitution. | core.ac.ukresearch-solution.com |

| Aminolysis | Amine | Maleamic Acid | Rate depends on amine basicity; involves a tetrahedral intermediate. | research-solution.comsci-hub.box |

Interactive Data Table: Alcoholysis and Aminolysis of Maleic Anhydride

Diels-Alder Cycloaddition Reactions of Functionalized Maleic Anhydrides

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. psiberg.com Maleic anhydride and its derivatives are excellent dienophiles due to the electron-withdrawing nature of the anhydride group, which activates the double bond for cycloaddition with a conjugated diene. psiberg.comlibretexts.org

The Diels-Alder reaction is known for its high degree of stereospecificity. The stereochemistry of the dienophile is retained in the product. psiberg.comlibretexts.orgmasterorganicchemistry.com Therefore, a cis-dienophile like this compound will lead to a product where the substituents that were cis on the dienophile remain cis in the newly formed ring. libretexts.org

The presence of the hydroxymethyl groups on the maleic anhydride ring can influence the stereochemical outcome of the Diels-Alder reaction. While the fundamental principle of syn-addition is maintained, the hydroxymethyl groups can introduce additional stereocenters. The orientation of these groups relative to the diene during the cycloaddition can lead to different diastereomeric products, often referred to as endo and exo isomers. libretexts.orgmasterorganicchemistry.com The endo product, where the substituents on the dienophile are oriented towards the newly forming double bond of the diene, is often the kinetically favored product. researchgate.net

The kinetics of Diels-Alder reactions can be influenced by the reaction conditions, including the solvent and applied pressure. While the effect of solvent polarity on the rate of many Diels-Alder reactions is often small, specific solvent interactions can play a role. kpfu.ru For instance, solvents capable of forming hydrogen bonds with the dienophile can sometimes enhance the reaction rate. kpfu.ru Conversely, strong intermolecular interactions between the solvent and reactants can hinder the formation of the transition state, slowing the reaction. kpfu.ru

Elevated pressure generally accelerates Diels-Alder reactions. kpfu.ruacs.orgrsc.org This is because the transition state of the reaction is typically more compact and has a smaller volume than the starting materials. acs.orgoup.com According to the principles of transition state theory, an increase in pressure favors the state with the smaller volume, thus lowering the activation energy and increasing the reaction rate. tandfonline.com The effect of pressure on the activation volume can provide valuable insights into the reaction mechanism. acs.orgrsc.org

Reactions Involving Hydroxyl Functionalities (e.g., Esterification, Etherification, Oxidation)

The two hydroxymethyl groups on this compound offer additional sites for chemical modification, independent of the anhydride ring's reactivity. These hydroxyl groups can undergo typical alcohol reactions such as esterification, etherification, and oxidation.

Esterification of the hydroxyl groups can be achieved by reacting this compound with carboxylic acids or their derivatives. This process is analogous to the esterification of other alcohols and can be used to introduce a wide variety of functional groups. core.ac.uk

Etherification , the formation of an ether linkage, can occur through reactions such as dehydration. mdpi.com For example, the hydroxyl groups can react with other alcohols to form ethers. mdpi.com

Oxidation of the hydroxymethyl groups can lead to the formation of aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of similar hydroxymethyl-substituted furans has been shown to yield corresponding aldehydes and carboxylic acids. researchgate.netrsc.org A facile route to furan-3,4-dicarboxylic acid involves the intramolecular Mitsunobu ring closure of this compound followed by esterification and oxidation. thieme-connect.com

| Reaction | Reagent/Condition | Product Functionality | Reference |

| Esterification | Carboxylic Acid/Derivative | Ester | core.ac.uk |

| Etherification | Dehydration/Alcohol | Ether | mdpi.com |

| Oxidation | Oxidizing Agent | Aldehyde/Carboxylic Acid | researchgate.netrsc.orgthieme-connect.com |

Interactive Data Table: Reactions of Hydroxyl Groups

Polymerization Mechanisms Initiated or Propagated by this compound

Investigations into the direct polymerization of this compound are not extensively documented in publicly available research. The existing scientific literature primarily focuses on its synthesis and its role as a key intermediate in the formation of other monomers, rather than its direct participation in forming polymer chains. However, based on its chemical structure, which features two hydroxymethyl groups and a cyclic anhydride, its potential reactivity in polymerization can be inferred through two primary mechanisms: polycondensation via its hydroxyl groups and potential ring-opening reactions.

The primary documented role of this compound in polymer-related synthesis is as a precursor to furan-3,4-dicarboxylic acid esters. In this process, the anhydride itself does not polymerize but undergoes a series of reactions to form a different monomeric species that can then be polymerized. A key study outlines the synthesis of this compound from dimethylmaleic anhydride through bromination and subsequent hydrolysis. researchgate.netresearchgate.netthieme-connect.com The resulting this compound is noted to be a stable compound. thieme-connect.com This stability is significant as it allows for its isolation before it is used in further synthetic steps. The subsequent conversion to furan-3,4-dicarboxylic acid esters involves an intramolecular Mitsunobu ring closure. researchgate.netresearchgate.net These esters can then potentially be used in polycondensation reactions.

While direct polymerization of this compound is not a central topic of research, the reactivity of its functional groups suggests it could theoretically act as a monomer. The two hydroxymethyl (-CH₂OH) groups could participate in esterification reactions with dicarboxylic acids or their derivatives to form polyesters. In this scenario, this compound would act as a diol monomer.

A parallel can be drawn with the enzymatic polymerization of a structurally similar compound, 3,4-bis(hydroxymethyl)furan (3,4-BHMF). Studies have shown that 3,4-BHMF can undergo enzymatic copolymerization with furan (B31954) dicarboxylate isomers and aliphatic diols to produce copolyesters. researchgate.net This suggests that the hydroxymethyl groups on a furan-like ring are accessible for polymerization. However, it is important to note that in the case of this compound, the electronic effects of the anhydride ring and the carbonyl groups would influence the reactivity of the hydroxymethyl groups, potentially making them different from those on a simple furan ring.

The anhydride ring itself presents another potential reaction pathway. Anhydrides are known to react with nucleophiles, such as alcohols and amines, in ring-opening reactions. This reactivity is the basis for the synthesis of various polymers. For instance, maleic anhydride is widely used in the production of unsaturated polyester (B1180765) resins and copolymers. The ring-opening of the anhydride group in this compound by a diol or diamine could lead to the formation of a polymer chain. However, the presence of the hydroxymethyl groups on the same molecule introduces the possibility of intramolecular reactions or more complex network formation.

Table 1: Synthesis and Properties of this compound

| Precursor | Reagents | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data (IR, cm⁻¹) | Reference |

| Bis(bromomethyl)maleic anhydride | 4 N aq KOH | This compound | 98 | 174–176 | 3429, 1769, 1693 | thieme-connect.com |

Derivatization and Functionalization Strategies for Enhanced Utility

Controlled Synthesis of Maleamic Acids and Maleimides from Bis(hydroxymethyl)maleic Anhydride (B1165640)

The reaction of maleic anhydride and its derivatives with amines is a fundamental transformation that leads to the formation of maleamic acids and, upon subsequent dehydration, maleimides. researchgate.netarkat-usa.org These derivatives are of significant interest due to their chemical reactivity and presence in various natural products and synthetic materials. researchgate.netfrontiersin.org

The initial step involves the nucleophilic attack of an amine on one of the carbonyl carbons of the anhydride ring, leading to ring-opening and the formation of a maleamic acid. This reaction is typically straightforward and can be carried out under mild conditions. researchgate.net The resulting maleamic acid contains both a carboxylic acid and an amide functional group, offering further sites for chemical modification.

Subsequent cyclodehydration of the maleamic acid yields the corresponding maleimide (B117702). researchgate.netgoogle.com This ring-closing reaction is often promoted by dehydrating agents or heat. researchgate.netgoogle.com The choice of reaction conditions can be crucial, as the formation of isomaleimides, which are kinetic products, can compete with the desired thermodynamically stable maleimides. researchgate.net The synthesis of maleimides from maleic anhydride and amines is a widely used method for creating diverse structures, including those with liquid crystalline properties. frontiersin.org

Table 1: Synthesis of Maleamic Acids and Maleimides

| Reactant 1 | Reactant 2 | Product Type | Key Transformation | Ref. |

| Bis(hydroxymethyl)maleic Anhydride | Primary Amine | Maleamic Acid | Ring-opening of anhydride | researchgate.net |

| Maleamic Acid | Dehydrating Agent | Maleimide | Cyclodehydration | researchgate.netgoogle.com |

| Maleic Anhydride | 4-Hydroxyaniline | N-(4-hydroxyphenyl)maleimide | Ring-opening and subsequent dehydration | frontiersin.org |

Selective Protection and Deprotection of Hydroxyl Groups

The presence of two primary hydroxyl groups in this compound offers opportunities for further functionalization, but also presents a challenge in achieving selective modification. Protecting group chemistry is therefore essential to temporarily block one or both hydroxyl groups, allowing for controlled reactions at other sites of the molecule. researchgate.netcem.com

A variety of protecting groups are available for hydroxyl functionalities, with the choice depending on the desired stability and the conditions required for subsequent reactions. tcichemicals.com Common strategies involve the formation of ethers or esters. highfine.com For instance, silyl (B83357) ethers, such as those derived from trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS) chlorides, are widely used due to their ease of introduction and removal under specific conditions, often using a source of fluoride (B91410) ions. harvard.edu

Selective protection of one hydroxyl group in the presence of the other in a symmetric diol can be challenging but is achievable under carefully controlled conditions. cem.comharvard.edu This allows for the stepwise introduction of different functional groups onto the molecule. The deprotection step, which regenerates the hydroxyl group, must be carefully chosen to avoid affecting other functionalities within the molecule. cem.com

Table 2: Common Protecting Groups for Hydroxyl Groups

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Ref. |

| Trimethylsilyl | TMS | Trimethylsilyl chloride | Acidic conditions or fluoride source | harvard.edu |

| tert-Butyldimethylsilyl | TBDMS or TBS | tert-Butyldimethylsilyl chloride | Acidic conditions or fluoride source | tcichemicals.com |

| Benzoyl | Bz | Benzoyl chloride | Base-catalyzed hydrolysis | highfine.com |

| Acetyl | Ac | Acetic anhydride | Base-catalyzed hydrolysis | highfine.com |

Grafting and Copolymerization Techniques for Polymer Modification

This compound and its parent compound, maleic anhydride, are extensively used to modify the properties of polymers through grafting and copolymerization. arxiv.orgscholarsresearchlibrary.com These techniques introduce the functional groups of the anhydride or its derivatives onto a polymer backbone, thereby altering its characteristics, such as polarity, adhesion, and reactivity. mdpi.com

Grafting involves attaching the functional monomer onto an existing polymer chain. arxiv.orgarxiv.org This can be achieved through various methods, including free-radical polymerization initiated by chemical initiators or radiation. For example, maleic anhydride can be grafted onto polymers like nylon 6 to enhance its properties. scholarsresearchlibrary.com The resulting graft copolymers can act as compatibilizers in polymer blends, improving the interfacial adhesion between immiscible polymers. mdpi.com

Copolymerization, on the other hand, involves the polymerization of two or more different monomers to form a copolymer. nih.gov this compound, with its polymerizable double bond, can be copolymerized with other vinyl monomers. This allows for the incorporation of its hydroxyl and anhydride functionalities directly into the polymer chain, creating functional polymers with tailored properties. For example, the ring-opening copolymerization of maleic anhydride with functional epoxides can produce degradable polyesters that are capable of post-polymerization modification. nih.gov

Design and Synthesis of Multifunctional this compound Derivatives

The unique structure of this compound, featuring a reactive anhydride, a polymerizable double bond, and two hydroxyl groups, makes it an ideal scaffold for the design and synthesis of multifunctional molecules. nih.govmdpi.com By strategically combining the reactions described in the previous sections, complex derivatives with tailored functionalities can be constructed.

For instance, the hydroxyl groups can be derivatized to introduce specific functionalities, while the anhydride ring can be reacted with amines to form maleimides, which are known for their reactivity in Michael additions and Diels-Alder reactions. frontiersin.org This allows for the creation of molecules with multiple reactive handles for conjugation to biomolecules or surfaces.

The design of such multifunctional derivatives often involves a multi-step synthetic approach, incorporating protection and deprotection strategies to ensure selective reactions. mdpi.com For example, one could envision reacting a selectively protected this compound with a diamine to create a bis-maleimide with pendant hydroxyl groups. These hydroxyl groups could then be further functionalized to introduce other desired properties, such as fluorescence or water solubility. The synthesis of an intrinsically fluorescent terpolymer containing maleic acid demonstrates the potential for creating multifunctional materials from maleic anhydride derivatives. acs.org

Applications in Polymer Science and Advanced Materials Engineering

Role as a Monomer and Comonomer in Tailored Polymer Architectures

As a monomer, bis(hydroxymethyl)maleic anhydride (B1165640) offers a direct route to embedding functional groups within a polymer backbone. This capability is crucial for designing polymers with specific, predictable characteristics.

Unsaturated polyester (B1180765) resins (UPRs) are a cornerstone of the composites industry, traditionally synthesized by the polycondensation of diols with unsaturated anhydrides or acids, like maleic anhydride, followed by dissolution in a reactive diluent such as styrene (B11656). The incorporation of bis(hydroxymethyl)maleic anhydride as a comonomer in UPR formulations introduces pendant hydroxyl (-OH) groups into the polyester backbone. These integrated functionalities serve multiple purposes: they can enhance the resin's hydrophilicity, improve its adhesion to polar substrates and fillers, and act as additional sites for cross-linking or subsequent chemical modification.

The synthesis process mirrors that of conventional UPRs, involving the reaction of glycols and acid anhydrides at elevated temperatures. researchgate.netlboro.ac.uk The inclusion of this compound alongside standard monomers like maleic anhydride and phthalic anhydride allows for precise control over the density of hydroxyl groups in the final resin. google.comgoogle.com This control is essential for tailoring properties such as water absorption, surface wettability, and compatibility with reinforcing fibers like glass or cellulose. In alkyd resins, which are modified polyesters containing fatty acids, these hydroxyl groups can improve pigment wetting and film formation in coating applications.

| Monomer Component | Function in Resin Synthesis | Resulting Property |

| Maleic Anhydride | Provides unsaturation for curing (cross-linking) | Thermoset character after curing |

| Phthalic Anhydride | Adds aromatic rigidity and chemical resistance | Mechanical strength, durability |

| Propylene Glycol | Standard diol component for polyester backbone | Flexibility and toughness |

| This compound | Introduces unsaturation and pendant hydroxyl groups | Enhanced adhesion, hydrophilicity, secondary cure sites |

This interactive table summarizes the roles of typical monomers in the synthesis of unsaturated polyester resins, highlighting the unique contribution of this compound.

This compound is an effective comonomer in the synthesis of advanced copolymers and terpolymers. Maleic anhydride itself is well-known for its tendency to form alternating copolymers with electron-donating monomers like styrene through charge-transfer complex polymerization. researchgate.net By using this compound, this principle can be extended to create functional alternating copolymers that carry pendant hydroxyl groups.

The development of terpolymers, which involve three distinct monomers, allows for even finer control over material properties. For instance, a terpolymer could be synthesized from styrene, this compound, and another acrylic monomer. mdpi.com In such a system, each monomer contributes a specific characteristic: styrene provides bulk and processability, the acrylic monomer can be used to adjust the glass transition temperature (Tg) and flexibility, and this compound introduces reactive sites for curing and functionalization. nih.gov This approach enables the creation of materials with a precisely engineered balance of mechanical, thermal, and chemical properties.

Cross-linking Agents in Thermoset Polymers and Hydrogels

The dual reactivity of this compound makes it an effective cross-linking agent. Both the anhydride ring and the hydroxyl groups can participate in reactions that form network structures, converting linear or branched polymers into rigid thermosets or water-swollen hydrogels. google.com

Its use as a cross-linker is particularly relevant in systems like epoxy resins, where the anhydride ring can react with epoxy groups and the hydroxyl groups can either react with other epoxides or catalyze the curing reaction. In hydrogel formation, the anhydride can react with amine or hydroxyl groups on another polymer chain, while its own hydroxyls enhance water absorption and biocompatibility. mdpi.comrsc.org

The cross-linking mechanism of this compound is multifaceted. The anhydride ring typically reacts with nucleophiles such as amines or hydroxyls in a ring-opening reaction, forming an amide or ester linkage, respectively, along with a new carboxylic acid group. fsu.edu This carboxylic acid can then undergo further esterification with a hydroxyl group from another polymer chain, creating a second cross-link.

The hydroxymethyl groups on the monomer can also participate directly in cross-linking through esterification reactions with carboxylic acid or anhydride groups present in the polymer system. The efficiency of network formation depends on factors like reaction temperature, stoichiometry of functional groups, and the presence of catalysts. For example, the reaction between an anhydride and a hydroxyl group is slower than that with an amine and often requires higher temperatures. The presence of two hydroxyl groups on the monomer increases the probability of forming a densely cross-linked network, leading to materials with high rigidity and thermal stability. researchgate.net In advanced systems like those based on Diels-Alder chemistry, bis-maleimide compounds (derivable from maleic anhydride) can form thermoreversible cross-links with furan-functionalized polymers, a mechanism that offers potential for self-healing materials. rug.nlacs.org

| Functional Group | Reacts With | Linkage Formed | Reaction Type |

| Anhydride Ring | Amine (-NH2) | Amide + Carboxylic Acid | Ring-opening addition fsu.edu |

| Anhydride Ring | Hydroxyl (-OH) | Ester + Carboxylic Acid | Ring-opening addition |

| Hydroxymethyl (-CH2OH) | Carboxylic Acid (-COOH) | Ester | Condensation/Esterification |

| Hydroxymethyl (-CH2OH) | Anhydride | Ester | Ring-opening addition |

This interactive table details the primary cross-linking reactions involving the functional groups of this compound.

Adhesion Promotion in Composite Materials and Coatings

The polar nature of this compound, arising from its anhydride and hydroxyl functionalities, makes it an excellent adhesion promoter. When incorporated into coatings or polymer matrices for composites, it can significantly improve the bond strength at the interface between the polymer and a substrate or reinforcing filler.

Creation of Reactive Polymeric Systems for Post-Polymerization Modification

One of the most powerful applications of this compound is in the creation of reactive polymer platforms. By incorporating this monomer into a polymer chain, chemists can produce a material with pendant functional groups that are available for subsequent chemical reactions, a strategy known as post-polymerization modification (PPM). rsc.orgresearchgate.net

Polymers containing units of this compound have both anhydride (or its ring-opened carboxyl) and hydroxyl groups as handles for modification. nih.govrsc.org These handles are often orthogonal, meaning they can be reacted selectively under different conditions. For example, the anhydride can be reacted with an amine to attach one type of functional molecule, followed by an esterification reaction on the hydroxyl groups to attach a second, different molecule. researchgate.net This modular approach allows for the synthesis of highly complex and multifunctional polymers from a single, versatile backbone, opening up possibilities for advanced materials in fields ranging from biomedicine to electronics. rsc.org

Integration into Bio-based Polymers and Sustainable Materials

The compound this compound is a theoretical monomer that does not feature in the available scientific literature as a building block for bio-based polymers. Extensive searches have yielded no documented instances of its synthesis or subsequent polymerization into sustainable materials.

However, the constituent parts of its name—"bis(hydroxymethyl)" and "maleic anhydride"—point to two classes of well-established monomers used extensively in polymer science. The integration of these related, but distinct, monomers into bio-based polymers is a significant area of research. Bio-based polyols (containing hydroxymethyl groups) and maleic anhydride (which can be derived from renewable resources) are frequently used as co-monomers to create a variety of sustainable polyesters and thermosets. ontosight.aizbaqchem.comontosight.airsc.org

For instance, a common strategy involves the polycondensation reaction between a diol and maleic anhydride. A prominent bio-based diol used for this purpose is 2,5-bis(hydroxymethyl)furan (BHMF), which is derived from the dehydration of sugars. nih.govd-nb.info The reaction of BHMF with maleic anhydride leads to the formation of fully bio-based furan-based epoxy resins and polyesters. d-nb.inforesearchgate.net These materials are explored for applications in adhesives and coatings, offering a sustainable alternative to petroleum-based systems. researchgate.net

Another related approach is the use of other bio-derived polyols, such as glycerol (B35011) or pentaerythritol, which react with maleic anhydride to form complex, cross-linked polyester networks. ontosight.aiacs.org These polymers find use in adhesives, sealants, and coatings. ontosight.ai The properties of the resulting polymers, such as thermal stability and biodegradability, are influenced by the specific monomers used and the resulting polymer structure. ontosight.ai

Furthermore, maleic anhydride itself can be grafted onto existing biopolymers like polylactic acid (PLA) to improve compatibility with other materials in composites. nih.gov This functionalization enhances the performance of bio-based materials for a wider range of applications.

Research Findings on Related Polymer Systems

To provide context, research on analogous polymer systems demonstrates how the combination of hydroxymethyl functionality and an anhydride group on separate molecules influences material properties.

| Polymer System | Monomers | Key Findings | Resulting Properties |

| Furan-Based Epoxy Resin | 2,5-bis(hydroxymethyl)furan (BHMF), Maleic Anhydride (MA) | Curing BHMF-derived epoxy precursors with maleic anhydride produces a fully bio-based thermoset. The system shows outstanding adhesion to substrates like carbon fiber-reinforced plastics. d-nb.inforesearchgate.net | High ductility, strong adhesion, sustainable alternative to BPA-based epoxies. researchgate.net |

| Hyperbranched Polyesters | Glycerol, Maleic Anhydride | Water-soluble hyperbranched polyesters can be synthesized. The structure consists of a complex, branched network. acs.org | Potential for use in coatings and as specialty additives. ontosight.aiacs.org |

| Thermoreversible Polyesters | 2,5-bis(hydroxymethyl)furan (BHMF), various diacids, bismaleimide (B1667444) | Polyesters made from BHMF can be cross-linked using a bismaleimide via a Diels-Alder reaction. This creates a thermoreversible network. researchgate.netacs.org | Self-healing properties, recyclability, enhanced mechanical strength. researchgate.netrug.nl |

| Functionalized Bioplastics | Polylactic Acid (PLA), Maleic Anhydride (MA) | Maleic anhydride is grafted onto the PLA backbone via a solvent or bulk reaction, creating a coupling agent. nih.gov | Improved compatibility between PLA and natural fibers in composites. nih.gov |

Bioconjugation and Bio Inspired Materials Design Principles

Strategies for Covalent Attachment to Biomacromolecules (e.g., proteins, peptides)

The covalent modification of biomacromolecules like proteins and peptides is a cornerstone of modern biotechnology, enabling the creation of therapeutic conjugates, diagnostic tools, and tailored biomaterials. Bis(hydroxymethyl)maleic anhydride (B1165640) serves as a valuable reagent in this context due to its inherent reactivity and the functional handles it introduces.

The primary strategy for attaching bis(hydroxymethyl)maleic anhydride to proteins and peptides involves the aminolysis of its anhydride ring. This reaction targets the primary amine groups present on biomacromolecules, most notably the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. nih.govrsc.org

The reaction proceeds via nucleophilic attack of the unprotonated amine on one of the carbonyl carbons of the anhydride. This opens the ring and forms a stable amide bond, covalently linking the molecule to the protein. google.comfsu.edu The other carbonyl group is converted into a carboxylic acid, which imparts a negative charge at physiological pH and can influence the properties of the resulting conjugate. fsu.edu This reaction is highly efficient and occurs rapidly under mild, aqueous conditions, typically at a neutral or slightly alkaline pH (pH 7.0–11.0) where a sufficient population of amine groups is deprotonated and thus nucleophilic. rsc.orggoogle.comsci-hub.box The stability of the resulting amide bond is a key advantage, ensuring the integrity of the conjugate under physiological conditions. rsc.org

A significant feature of maleic anhydride and its derivatives is the potential for reversibility. The formed maleamic acid linkage can be cleaved under acidic conditions (e.g., pH below 6.5), which can be exploited for controlled release applications. nih.govgoogle.commdpi.com This pH-sensitivity is attributed to intramolecular catalysis where the newly formed carboxylic acid group facilitates the hydrolysis of the adjacent amide bond, reforming the anhydride and releasing the amine. nih.govmdpi.com

| Parameter | Condition/Value | Significance | Reference |

|---|---|---|---|

| Target Functional Group | Primary amines (e.g., lysine ε-amino, N-terminus) | Readily available on protein surfaces. | nih.govrsc.org |

| Reaction pH | 7.0 - 11.0 (Optimal: 7.5-10.0) | Ensures deprotonation of amines for nucleophilic attack. | google.com |

| Bond Formed | Amide (Maleamic acid) | Stable covalent linkage. | rsc.orggoogle.com |

| Cleavage Condition | Acidic pH (e.g., pH < 6.5) | Allows for stimuli-responsive release. | nih.govmdpi.com |

| Half-life of Unblocking | 11-12 hours at 37°C, pH 3.5 (for maleyl-lysine) | Quantifies the rate of cleavage at acidic pH. | nih.gov |

Following the initial conjugation to a biomacromolecule via the anhydride ring, the two hydroxymethyl groups (-CH₂OH) of the original this compound molecule remain available for subsequent chemical modifications. These hydroxyl groups are less reactive than the anhydride but provide valuable handles for a variety of secondary functionalization strategies.

For instance, the hydroxyl groups can be esterified with other molecules, such as fatty acids or additional therapeutic agents. researchgate.net They can also serve as initiation points for polymerization, allowing for the "grafting-from" approach to create complex polymer-protein conjugates. In the context of material science, these hydroxyl groups can participate in cross-linking reactions, for example, with diisocyanates to form polyurethanes or with other anhydrides to form polyesters, thereby creating hydrogels or other cross-linked networks. nih.govresearchgate.net This secondary functionalization capability significantly expands the utility of this compound as a linker, enabling the construction of multifunctional bioconjugates and advanced biomaterials where the initial protein conjugation is just the first step. nih.gov

Design of Stimuli-Responsive Conjugates and Materials

The inherent chemical characteristics of maleic anhydride and its derivatives make them excellent candidates for designing "smart" or stimuli-responsive materials. These materials can undergo significant changes in their properties in response to specific environmental cues. mdpi.com

The most prominent stimulus is pH. As discussed, the amide bond formed from the reaction of maleic anhydride with an amine is labile under acidic conditions. mdpi.com This property is widely exploited in drug delivery systems where a therapeutic molecule is conjugated to a carrier via a maleic anhydride-derived linker. mdpi.com The conjugate remains stable in the bloodstream at physiological pH (~7.4) but releases its cargo in the acidic microenvironment of tumors (pH ~6.8) or within cellular compartments like endosomes and lysosomes (pH 4.5–6.3). mdpi.comnih.gov The ring-opening of the anhydride generates a carboxylic acid group, which is deprotonated and negatively charged at neutral pH, rendering the polymer hydrophilic. Upon acidification, these carboxylate groups become protonated, increasing the hydrophobicity of the material, which can trigger conformational changes or disassembly of a nanoparticle carrier. nih.gov

Furthermore, the carbon-carbon double bond within the maleic anhydride ring can participate in other types of reactions, such as Diels-Alder cycloadditions. nih.govresearchgate.net The Diels-Alder reaction, often involving a furan (B31954) as the diene and a maleimide (B117702) (a derivative of maleic anhydride) as the dienophile, is thermally reversible. nih.govmdpi.com This allows for the creation of thermally responsive materials, such as self-healing polymers and hydrogels, where cross-links can be broken upon heating and reformed upon cooling. nih.gov This reversibility provides a mechanism for creating dynamic materials whose properties can be modulated by temperature. researchgate.net

Engineering of Functional Polymers for Biomaterial Scaffolds (excluding clinical applications)

Biomaterial scaffolds are designed to mimic the natural extracellular matrix (ECM), providing structural support for cell adhesion, proliferation, and tissue organization. nih.govutoronto.ca Polymers derived from or incorporating this compound are valuable in this field due to their tunable properties and inherent functionality.

One approach involves the synthesis of polyesters or poly(ester-anhydrides) where this compound can be incorporated as a monomer. For example, it can be copolymerized with diols and other anhydrides or diacids. westlake.edu.cn The resulting polymers possess pendant hydroxyl groups and reactive double bonds along their backbone. These functionalities can be used for subsequent cross-linking to form three-dimensional hydrogel networks. nih.gov Hydrogels are particularly attractive for tissue engineering scaffolds because their high water content and soft consistency resemble natural tissue. nih.govarabjchem.org

The cross-linking can be achieved through various mechanisms. The hydroxyl groups can be reacted with cross-linking agents, while the double bonds of the maleate (B1232345) units can be cross-linked via UV irradiation in a free-radical polymerization process. westlake.edu.cn This dual cross-linking capability allows for precise control over the mechanical properties of the scaffold, such as stiffness and elasticity, as well as its degradation profile. westlake.edu.cn By adjusting the monomer ratios and cross-linking density, scaffolds can be engineered to match the mechanical requirements of specific tissues. nih.govwestlake.edu.cn

| Polymer System | Key Monomers | Cross-linking Mechanism | Tunable Properties | Reference |

|---|---|---|---|---|

| Poly(octamethylene maleate (anhydride) citrate) (POMaC) | Citric acid, Maleic anhydride, 1,8-octanediol | UV irradiation and/or polycondensation | Initial Modulus (0.03–1.54 MPa), Elongation at Break (48%–534%) | westlake.edu.cn |

| Maleic anhydride-based copolymers | Maleic anhydride, various co-monomers (e.g., vinyl acetate) | Esterification with Polyethylene glycol (PEG) | Mechanical strength, swelling behavior, thermal stability | nih.gov |

| Hyaluronic acid (HA)-based hydrogels | Furan-modified HA, bismaleimide-PEG | Diels-Alder reaction | Mechanical and degradation properties | acs.org |

Bio-inspired Synthetic Approaches Utilizing this compound Derivatives

Bio-inspired synthesis seeks to emulate nature's strategies to create functional materials. Derivatives of this compound, particularly maleimides, are central to bio-inspired approaches that utilize dynamic covalent chemistry, such as the Diels-Alder reaction. nih.gov This reaction is a cornerstone of creating self-healing and adaptable materials, inspired by the dynamic and repairable nature of biological tissues. nih.govmdpi.com

A common bio-inspired strategy involves the reaction between a furan-functionalized polymer and a bismaleimide (B1667444) cross-linker. nih.govresearchgate.net The furan group can be derived from renewable, biomass sources like furfural (B47365). rsc.org The resulting cross-linked network is held together by Diels-Alder adducts. When the material is damaged, applying heat can reverse the Diels-Alder reaction, breaking the cross-links and allowing the polymer chains to flow and fill the damaged area. nih.gov Upon cooling, the forward reaction occurs, reforming the cross-links and restoring the material's integrity. researchgate.net

This compound itself can be seen as a derivative of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from biomass. researchgate.netnih.gov The synthesis of the furan analog, 2,5-bis(hydroxymethyl)furan (BHMF), from HMF is a well-established green chemistry route. nih.gov The subsequent use of BHMF and maleimide derivatives in Diels-Alder polymerizations represents a powerful, bio-inspired approach to creating sustainable and functional materials from renewable feedstocks. nih.govacs.org This strategy combines the efficiency of click chemistry with the principles of green chemistry and biomimicry to develop advanced materials with desirable properties like self-healing and environmental sustainability. nih.govmdpi.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity of Bis(hydroxymethyl)maleic Anhydride (B1165640)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of molecules. researchgate.netekb.eg For bis(hydroxymethyl)maleic anhydride, these calculations can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and generate molecular electrostatic potential (MEP) maps.

The introduction of two hydroxymethyl groups onto the maleic anhydride ring is expected to significantly alter its electronic properties compared to the parent molecule. The hydroxyl groups can act as both hydrogen bond donors and acceptors, influencing the molecule's conformation and interaction with its environment. DFT calculations can quantify these effects. For instance, methods like B3LYP with basis sets such as 6-31G(d) or larger are commonly employed to optimize molecular geometries and calculate electronic properties. ekb.egacs.org

Key parameters derived from these calculations include:

HOMO-LUMO Energy Gap: This gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The presence of hydroxymethyl groups may influence this gap, thereby tuning the anhydride's reactivity in polymerization or cycloaddition reactions.

Molecular Electrostatic Potential (MEP): The MEP map reveals the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would highlight the electrophilic character of the carbonyl carbons and the double bond, as well as the nucleophilic character of the oxygen atoms.

Atomic Charges: Methods like Mulliken, CHELP, or AIM can be used to calculate partial atomic charges, providing a quantitative measure of the electron distribution and polarity of bonds within the molecule. nist.gov

| Computational Method | Property Calculated | Significance for this compound |

|---|---|---|

| DFT (e.g., B3LYP/6-31G(d)) | Optimized Geometry, Bond Lengths, Bond Angles | Provides the most stable 3D structure, considering the orientation of hydroxymethyl groups. |

| DFT, TD-DFT | HOMO/LUMO Energies and Gap | Indicates electronic transition energies and predicts chemical reactivity. acs.org |

| DFT | Molecular Electrostatic Potential (MEP) Map | Visualizes electron-rich and electron-poor sites, predicting sites for nucleophilic and electrophilic attack. ekb.eg |

| DFT (Mulliken, AIM, etc.) | Partial Atomic Charges | Quantifies the polarity of bonds and the effect of substituents on the ring's electron distribution. |

Molecular Dynamics Simulations of Polymerization Processes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com For this compound, MD simulations can provide valuable insights into its behavior in condensed phases, particularly during polymerization and in its interaction with other molecules, such as solvents, initiators, or other monomers.

In the context of polymerization, MD simulations can model:

Chain Conformation and Flexibility: By simulating a growing polymer chain, one can analyze its conformational dynamics, such as the radius of gyration and end-to-end distance, which are influenced by the bulky and polar hydroxymethyl side groups. youtube.com

Intermolecular Interactions: The hydroxymethyl groups are capable of forming strong hydrogen bonds. MD simulations can elucidate the network of intermolecular and intramolecular hydrogen bonds, which would significantly affect the material properties of the resulting polymer, such as its thermal stability and mechanical strength. Simulations have been used to study the interactions between maleic anhydride and other components in polymer blends, showing how it can act as a compatibilizer. mdpi.com

Solvation Effects: MD can simulate this compound in various solvents to understand solvation dynamics and how the solvent influences reactivity. The orientation of solvent molecules around the reactive sites can be analyzed, providing a microscopic view of solvent effects on reaction rates.

These simulations typically employ a force field (a set of parameters describing the potential energy of the system) to calculate the forces between atoms and integrate Newton's equations of motion. The choice of force field is critical for accurately representing the specific interactions, especially the hydrogen bonding involving the hydroxyl groups.

Modeling of Reaction Pathways and Transition States (e.g., Diels-Alder cycloadditions, ring-opening reactions)

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes. Computational modeling allows for the detailed exploration of reaction pathways and the characterization of high-energy intermediates and transition states that are often difficult to observe experimentally.

Diels-Alder Cycloadditions: Maleic anhydride is a classic dienophile in Diels-Alder reactions. longdom.org Computational studies on the reaction of maleic anhydride with dienes like furan (B31954) have been performed to understand reactivity and stereoselectivity (endo/exo). researchgate.net Similar DFT calculations could be applied to this compound to determine how the hydroxymethyl substituents affect the activation energy barriers and the thermodynamic stability of the products. longdom.orgmdpi.com The substituents could introduce steric hindrance or electronic effects that alter the reaction's feasibility and selectivity.

Ring-Opening Reactions: The anhydride ring can be opened by nucleophiles, such as alcohols or water, which is a key step in the synthesis of polyesters. researchgate.net Theoretical studies have determined the reaction pathways and activation barriers for the hydrolysis of various cyclic anhydrides, including maleic anhydride. nih.gov These studies often find a transition state where the water molecule is strategically oriented to attack a carbonyl carbon. nih.gov For this compound, the pendant hydroxyl groups could potentially catalyze the ring-opening intramolecularly, a hypothesis that can be rigorously tested by locating the corresponding transition state and calculating its energy barrier.

| Reaction Type | Computational Goal | Methodology | Key Findings for Related Anhydrides |

|---|---|---|---|

| Diels-Alder Cycloaddition | Determine activation energy, stereoselectivity (endo/exo) | DFT Transition State Search (e.g., TS, QST2/3) | For maleic anhydride + furan, the exo adduct is more stable, but the endo transition state has a lower activation barrier. longdom.org |

| Ring-Opening (Hydrolysis) | Calculate activation energy barrier, model reaction pathway | DFT Transition State Search, Intrinsic Reaction Coordinate (IRC) calculation | Activation barrier for maleic anhydride hydrolysis is calculated to be +34.3 kcal/mol; the reaction involves weakening of the C-O bridge bond. nih.gov |

| Ring-Opening (with Alcohol) | Investigate reaction mechanism, calculate reaction energy | DFT Transition State Search (TS method), IRC calculation | The ring-opening of maleic anhydride with ethanol (B145695) is an exothermic reaction. researchgate.net |

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational chemistry can predict various spectroscopic properties, which is an invaluable aid to experimental chemists for structure verification and analysis. After a new compound like this compound is synthesized, comparing its experimental spectra with theoretically predicted spectra can provide strong evidence for its identity.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. ekb.eg By calculating the harmonic frequencies of the optimized geometry of this compound, one can generate a theoretical IR spectrum. This would show characteristic peaks for C=O stretching in the anhydride ring, C=C stretching, and O-H stretching from the hydroxymethyl groups. Comparing this predicted spectrum with an experimental one can help assign the observed bands to specific molecular vibrations. For maleic anhydride, the C=C stretching vibration is observed around 1584-1587 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can also predict NMR chemical shifts (¹H and ¹³C) and coupling constants. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, chemical shifts can be predicted. This is highly useful for assigning peaks in the experimental NMR spectra of this compound, confirming the connectivity and chemical environment of each atom.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to absorption bands in a UV-Vis spectrum. acs.org This can help understand the electronic transitions of the molecule, particularly those involving the π-system of the anhydride ring.

These computational predictions provide a powerful complement to experimental data, enabling a more complete and confident characterization of this compound.

Future Research Directions and Emerging Opportunities

Development of Novel and Highly Efficient Synthetic Pathways for Bis(hydroxymethyl)maleic Anhydride (B1165640)

The future viability of bis(hydroxymethyl)maleic anhydride as a key chemical intermediate hinges on the development of sustainable and efficient production methods. Current research is moving away from traditional petroleum-based feedstocks and towards renewable, bio-based sources.

Research Focus:

Bio-based Feedstocks: A significant area of research involves the synthesis of maleic anhydride and its derivatives from biomass. rsc.org Platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365), which are derived from the dehydration of carbohydrates, are primary candidates for conversion. rsc.orgrsc.orgrsc.org The catalytic oxidation of HMF, for instance, has been explored as a route to maleic anhydride. rsc.orgrsc.org Researchers have proposed mechanisms where the oxidation is initiated by the C-C bond cleavage between the hydroxymethyl group and the furan (B31954) ring. rsc.org

Catalytic Innovations: The efficiency of these bio-based conversions relies heavily on catalyst design. V-based catalysts and vanadium-substituted heteropolyacids have shown effectiveness in the aerobic oxidation of HMF to maleic anhydride and maleic acid, achieving combined yields of up to 64%. rsc.org Future work will likely focus on creating more selective and robust catalysts that can operate under milder conditions, minimizing by-product formation and aligning with green chemistry principles. rsc.org

Chemo-enzymatic and Biocatalytic Routes: Integrating biological processes offers a promising avenue for highly selective synthesis. Whole-cell biocatalysis, for example, has been successfully used to synthesize analogous compounds like 2,6-bis(hydroxymethyl)pyridine with high efficiency. rsc.orgethz.ch A similar approach could be envisioned for this compound, potentially starting from a bio-based precursor and utilizing engineered enzymes for hydroxylation and subsequent transformations.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Precursor | Key Advantages | Research Challenges |

| Catalytic Oxidation | 5-Hydroxymethylfurfural (HMF) | Utilizes a key renewable platform chemical. rsc.orgrsc.org | Requires highly selective catalysts to prevent over-oxidation; complex reaction pathways. rsc.org |

| Multi-step Bio-based Synthesis | Furfural | Leverages another readily available bio-based feedstock. rsc.org | May involve multiple reaction steps, potentially impacting overall yield and process intensity. |

| Whole-Cell Biocatalysis | Bio-derived Precursors | High selectivity and sustainability; operates under mild conditions. rsc.org | Requires significant enzyme engineering and process optimization for industrial scale-up. |

Exploration of Advanced Functional Materials with Tunable Properties Derived from the Compound

The dual functionality of this compound—the anhydride for ring-opening reactions and the hydroxyl groups for esterification or urethane (B1682113) formation—makes it an ideal monomer for creating a diverse range of functional materials with tailored properties.

Key Material Classes and Properties:

Polyesters and Polyamides: The compound can readily undergo polycondensation reactions. Reacting the hydroxyl groups with dicarboxylic acids or the anhydride ring with diamines can produce novel hyperbranched polyesters and polyesteramides. acs.orgresearchgate.net The structure of these polymers can be precisely controlled to create materials with specific thermal and mechanical properties.

Cross-linked Networks and Gels: The hydroxyl groups can be used for cross-linking reactions, for instance with diacrylates, to form highly swellable polymer networks. hereon.de These networks can incorporate both hydrophobic and hydrophilic blocks, making them suitable for applications like controlled-release systems. hereon.de The anhydride moiety can also be used to create reactive graft copolymers, which serve as precursors for polymer gels with a tunable number of free chains. cas.cz

Tunable Amphiphilicity: By modifying the anhydride functionalities, it is possible to precisely alter the hydrophobic/hydrophilic balance of copolymers. nih.gov This "tunable amphiphilicity" is highly valuable for applications such as the systematic evaluation of polymer-protein interactions or the development of specialized solubilization agents for membrane proteins. nih.gov

Coatings, Adhesives, and Composites: Polymers derived from anhydride monomers exhibit excellent thermal stability and adhesion properties. ontosight.ai This makes them ideal components in advanced coatings, adhesives, and as matrix materials in high-performance composites, where they provide excellent mechanical properties and resistance to environmental degradation. ontosight.ai

Integration with "Click Chemistry" and Other Modular Synthesis Approaches for Complex Architectures

"Click chemistry" refers to a class of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups, making them perfect for constructing complex molecular architectures. acs.org this compound and its derivatives are exceptionally well-suited for these strategies.

Key Click Chemistry Approaches:

Diels-Alder Reactions: The maleic anhydride core contains a double bond that can act as a dienophile in Diels-Alder [4+2] cycloaddition reactions. Maleimides, which are easily synthesized from maleic anhydride, are particularly reactive dienophiles. frontiersin.org They react readily with furan-containing compounds, such as the bio-derived 2,5-bis(hydroxymethyl)furan (BHMF), to form stable adducts under mild conditions. acs.orgnih.govnih.gov This thermally reversible reaction allows for the creation of self-healing and recyclable polymer networks. researchgate.net

Thiol-ene/Thiol-yne Reactions: The double bond within the maleic anhydride ring is also susceptible to nucleophilic Michael-type additions from thiols. frontiersin.orgnih.gov This "thiol-ene" reaction is another powerful click reaction that can be used for polymer functionalization and cross-linking, often initiated by light for spatiotemporal control. researchgate.net

Modular Synthesis: The hydroxyl groups on this compound provide additional handles for modular synthesis. They can be converted into other "clickable" functionalities, such as azides or alkynes, which can then participate in the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most popular click reaction. acs.orgresearchgate.netnih.gov This allows the compound to be integrated into a wide array of complex structures, from star polymers to biofunctional materials. researchgate.netresearchgate.net

Advanced Characterization Techniques for Complex Derivatives and Polymer Networks

A deep understanding of the structure-property relationships in materials derived from this compound requires a suite of advanced characterization techniques. These methods are essential for elucidating molecular structure, polymer architecture, and bulk material properties.

Table 2: Characterization Techniques for this compound Systems

| Technique | Information Provided | Application to this compound Systems | Reference(s) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure, composition, and stereochemistry. | Confirmation of derivative structures; quantification of monomer incorporation and degree of branching in hyperbranched polymers. Specialized techniques like inverse-gated 13C NMR can overcome peak overlap issues. | acs.orgnih.govfrontiersin.org |

| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation of complex molecules. | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) for analyzing hyperbranched polymers. Electrospray Ionization (ESI-MS) for identifying Diels-Alder adducts. | researchgate.netacs.org |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups. | Verifying the presence of key groups like carbonyls (C=O) from the anhydride/ester and hydroxyls (O-H), and monitoring reaction progress (e.g., ring-opening of the anhydride). | frontiersin.orglew.ro |

| Size Exclusion Chromatography (SEC) | Polymer molecular weight and molecular weight distribution. | Characterizing the size and dispersity of polyesters and other polymers synthesized from the monomer. | researchgate.netcore.ac.uk |

| Thermal Analysis (DSC, TGA) | Thermal transitions (glass transition, melting) and thermal stability. | Determining the operating temperatures and degradation profiles of new polymers; studying the phase behavior of liquid crystalline derivatives. | cas.czfrontiersin.org |

| Microscopy (TEM, POM) | Morphology and phase structure. | Visualizing the morphology of nanocomposites at the nanoscale (TEM) or identifying liquid crystalline phases (POM). | researchgate.netfrontiersin.org |

| Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) | Analysis of thermal decomposition products. | Investigating the mechanisms of thermal stabilization or degradation in derived polymers. | researchgate.net |

Multiscale Modeling and AI-Driven Discovery in this compound Chemistry

Computational tools are becoming indispensable for accelerating materials discovery and optimizing chemical processes. For a versatile building block like this compound, multiscale modeling and artificial intelligence (AI) represent significant emerging opportunities.

Future Computational Approaches:

Multiscale Modeling: This approach bridges the gap between molecular-level interactions and macroscopic material properties.

Quantum Mechanics (QM): Can be used to accurately predict reaction pathways and transition states for the synthesis of the monomer and its polymerization.

Molecular Dynamics (MD): Can simulate the assembly of polymer chains, predict the morphology of polymer networks, and calculate mechanical properties like elasticity and toughness.

Coarse-Grained (CG) Modeling: Allows for the simulation of larger systems over longer timescales, enabling the study of phase behavior and the formation of complex architectures.

Predictive Modeling: AI models can be trained on existing chemical data to predict the properties (e.g., thermal stability, solubility, mechanical strength) of hypothetical polymers made from this compound and various co-monomers. This allows for the virtual screening of thousands of potential materials before committing to laboratory synthesis.

Retrosynthesis and Pathway Optimization: AI algorithms can propose novel and efficient synthetic routes for the monomer and its derivatives, potentially identifying more sustainable or cost-effective pathways that human chemists might overlook.

Inverse Design: A particularly exciting prospect is using AI for inverse design. Researchers can define a set of desired material properties (e.g., high thermal stability, specific amphiphilicity, self-healing capability), and an AI model can then predict the specific polymer structures and compositions based on this compound that are most likely to exhibit those properties.

By integrating these computational strategies, the exploration of this compound chemistry can move from a trial-and-error approach to a more predictive and targeted methodology, unlocking its full potential for creating the next generation of advanced materials.

Q & A

Basic: What are the standard methods for synthesizing Bis(hydroxymethyl)maleic anhydride, and how is its purity characterized?

Answer:

this compound is typically synthesized via reactions involving maleic anhydride and hydroxyl-containing compounds under controlled conditions. A common approach involves modifying cellulose or starch using maleic anhydride, achieved through esterification reactions at elevated temperatures (e.g., 80°C for 9 hours) . Purity characterization employs techniques such as:

- 1H NMR spectroscopy to confirm functional group incorporation and structural integrity .

- Titration methods (e.g., EDTA titration) to quantify reactive sites or adsorption capacity in modified materials .

- Crystallization point analysis and ash content testing to assess impurities .

Advanced: How do solvent polarity and reaction conditions influence copolymerization reactivity ratios of this compound with vinyl monomers?

Answer:

Reactivity ratios (r₁, r₂) are critical for predicting copolymer composition and sequence distribution. For this compound copolymerization:

- Low-conversion experiments are essential to avoid composition drift. For example, allyl alcohol polyethylene glycol ether and maleic anhydride showed r₁=0.33090 and r₂=0.04761 under low conversion, indicating alternating copolymerization tendencies .

- Solvent polarity alters monomer reactivity via the "bootstrap effect," where the growing copolymer influences local monomer concentrations. Polar solvents may enhance maleic anhydride incorporation due to dipole interactions .

- Methodological validation using multiple calculation approaches (F-R, K-T, YBR methods) is recommended to resolve discrepancies in reported ratios .

Basic: What analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify hydroxyl group incorporation and anhydride ring integrity .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1850 cm⁻¹ (C=O stretching of anhydride) and ~3400 cm⁻¹ (O-H stretching) confirm functional groups .

- Chromatographic methods (HPLC/GPC) to assess molecular weight distribution and detect oligomers .

Advanced: How can contradictions in reported reactivity ratios for this compound copolymerization be resolved?

Answer:

Contradictions arise from differing experimental designs or calculation methods. To resolve them:

- Cross-validate data using multiple reactivity ratio calculation methods (e.g., Fineman-Ross, Kelen-Tüdős, Yezrielev-Brokhina-Roskin) .

- Control conversion rates : Ensure low conversion (<10%) to minimize composition drift .

- Complement kinetic data with spectroscopic analysis (e.g., real-time FTIR) to monitor monomer consumption .

Application-Focused: What methodologies assess the efficacy of this compound-modified polymers in environmental applications like heavy metal adsorption?

Answer:

For adsorption studies:

- Batch adsorption experiments : Optimize parameters (pH, temperature, contact time) using EDTA titration to quantify metal ion (e.g., Ca²⁺) uptake .

- Isotherm modeling : Fit data to Langmuir/Freundlich models to determine adsorption capacity (e.g., 178 mg/g for Ca²⁺ under optimal conditions) .

- Thermogravimetric Analysis (TGA) : Evaluate material stability post-adsorption .

Advanced: What are the mechanistic implications of solvent-induced bootstrap effects in this compound copolymerization with styrene?

Answer:

The "bootstrap effect" occurs when the copolymer’s polarity alters local monomer partitioning. In styrene-maleic anhydride systems:

- Polar solvents (e.g., DMF) enhance maleic anhydride incorporation due to favorable dipole interactions, skewing reactivity ratios .

- Non-polar solvents favor styrene homopolymerization, reducing alternation.

- Quantitative analysis requires combining kinetic data with computational modeling (e.g., Monte Carlo simulations) to deconvolute solvent and sequence effects .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Storage : Keep in airtight containers in cool, dry, ventilated areas away from oxidizers, acids, and bases .

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent inhalation or skin contact .

- Spill management : Neutralize with alkaline solutions (e.g., sodium bicarbonate) and dispose via hazardous waste protocols .

Advanced: How does the choice of catalyst system impact the oxidation efficiency in synthesizing this compound derivatives?

Answer:

Catalysts like vanadium pentoxide (V₂O₅) are critical in n-butane oxidation to maleic anhydride. Key considerations:

- Selectivity optimization : V₂O₅-phosphorus oxide catalysts improve yield by suppressing CO₂ formation .

- Fixed-bed reactor design : Ensures efficient heat management for exothermic reactions, reducing catalyst deactivation .

- In situ characterization : Use X-ray diffraction (XRD) and temperature-programmed desorption (TPD) to monitor catalyst activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.